molecular formula C10H11BrClN B2384888 4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197056-47-4

4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B2384888
CAS No.: 2197056-47-4
M. Wt: 260.56
InChI Key: VXNIUEJCXIOITM-UHFFFAOYSA-N
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Description

4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety, with a bromine atom attached to the indoline ring. The hydrochloride salt form enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable indoline precursor and a cyclopropane derivative.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indoline moiety can be oxidized to form indole derivatives or reduced to form more saturated compounds.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex polycyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indoline derivatives, while oxidation and reduction reactions can produce indole or saturated indoline compounds .

Scientific Research Applications

4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The spirocyclic structure can enhance its binding affinity and selectivity for these targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,3’-indoline]: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4’-Chlorospiro[cyclopropane-1,3’-indoline]: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.

    Spiro[cyclopropane-1,3’-indoline] derivatives: Various derivatives with different substituents on the indoline or cyclopropane rings.

Uniqueness

4’-Bromospiro[cyclopropane-1,3’-indoline] hydrochloride is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity. The hydrochloride salt form also provides advantages in terms of solubility and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8;/h1-3,12H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNIUEJCXIOITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C(=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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